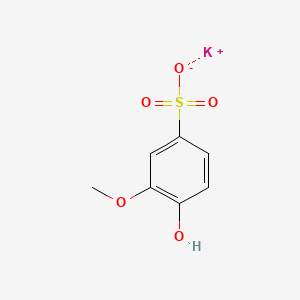

Potassium guaiacolsulfonate hemihydrate

Description

Properties

CAS No. |

16241-25-1 |

|---|---|

Molecular Formula |

C7H8KO5S |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

potassium 4-hydroxy-3-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11); |

InChI Key |

UQLUGIAIXOWYBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K] |

Synonyms |

guaiacolsulfonate potassium guaiacolsulfonic acid guaiacolsulfonic acid, monopotassium salt potassium guaiacolsulfonate Thiocol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Guaiacolsulfonate Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient widely used for its expectorant properties. This document details experimental protocols, data analysis, and the mechanistic understanding of this compound, tailored for professionals in pharmaceutical research and development.

Introduction

This compound is the potassium salt of sulfonated guaiacol. It is utilized in pharmaceutical formulations to alleviate cough and chest congestion by thinning and loosening mucus in the airways.[1][2] This guide presents detailed methodologies for its synthesis and a thorough characterization using various analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the sulfonation of guaiacol or its derivatives, followed by neutralization with a potassium salt.

Synthesis via Sulfonation of Guaiacol

A prevalent method for synthesizing potassium guaiacolsulfonate involves the direct sulfonation of guaiacol followed by conversion to its potassium salt. One patented method describes a process that aims to improve purity and yield by controlling reaction conditions and implementing specific purification techniques.[3]

Experimental Protocol:

-

Sulfonation: In a reaction vessel, introduce guaiacol and purge with nitrogen for approximately 10 minutes with stirring to remove air. Slowly add sulfuric acid over a period of 2.5 hours while continuing the nitrogen purge. After the addition is complete, continue to stir the reaction mixture for another 20 minutes. Heat the mixture to 75°C and maintain this temperature for 5.5 hours to complete the sulfonation reaction.[3]

-

Neutralization and Salt Formation: The resulting guaiacolsulfonic acid is then neutralized. While the specific patent does not detail the subsequent neutralization to the potassium salt, a general method involves reacting the sulfonic acid with a potassium base, such as potassium carbonate, until the solution reaches a neutral pH.[4]

-

Purification and Isolation: The crude potassium guaiacolsulfonate is then purified. A common technique is recrystallization. The crude product is dissolved in a minimal amount of hot water and then allowed to cool slowly, promoting the formation of crystals. The purified crystals are then collected by filtration and dried.

Alternative Synthesis from 2-Hydroxyacetanilide

An alternative synthetic route starts from 2-hydroxyacetanilide, which undergoes a multi-step process to yield high-purity potassium guaiacolsulfonate.[5]

Experimental Protocol:

-

Sulfonation: React 2-hydroxyacetanilide with sulfur trioxide dissolved in an organic solvent to produce 2-hydroxy-5-sulfo acetanilide.[5]

-

Hydrolysis and Diazotization: Subject the sulfonated intermediate to acetamido hydrolysis and diazotization under acidic conditions.[5]

-

Methoxylation: The resulting diazonium salt is then reacted with a methanol solution containing potassium hydroxide to yield 3-methoxy-4-hydroxy benzenesulfonic acid.[5]

-

Purification: The final product, 4-hydroxy-3-methoxy potassium benzenesulfonate, is separated and purified from a potassium chloride solution, reportedly achieving a purity of over 99%.[5]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. The following are key analytical techniques employed for this purpose.

Physicochemical Properties

| Property | Description | Reference |

| Appearance | White to slightly yellow crystalline powder. | [4] |

| Solubility | Good solubility in water; soluble in ethanol and glycerol. | [4] |

| Molecular Formula | C₇H₇KO₅S · 0.5H₂O | [6] |

| Molecular Weight | 251.30 g/mol | [7] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of potassium guaiacolsulfonate and for determining the ratio of its isomers.

Experimental Protocol (¹H NMR): A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), and the spectrum is acquired on an NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons can be used to distinguish between the 4-sulfonated and 5-sulfonated isomers.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The FTIR spectrum can be obtained using a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. The United States Pharmacopeia (USP) specifies analysis of a sample previously dried at 105°C for 18 hours.[7]

Data Interpretation: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group and water, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretches of the sulfonate group (SO₃⁻).

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol and Water) | 3500 - 3200 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic -OCH₃) | 2950 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| S=O Asymmetric Stretch (Sulfonate) | ~1200 |

| S=O Symmetric Stretch (Sulfonate) | ~1040 |

| C-O Stretch (Ether) | 1275 - 1200 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the potassium guaiacolsulfonate molecule. Fragmentation patterns can be analyzed to confirm the structure. For sulfonamides, common fragmentation includes the loss of SO₂ and cleavage of the C-S bond.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of potassium guaiacolsulfonate and for quantifying it in pharmaceutical formulations.

Experimental Protocol: A validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate in a pediatric oral powder has been reported. The chromatographic conditions are as follows:

-

Column: C8 column (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and 0.02 M tetrabutylammonium sulfate solution.

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and phase transitions of this compound.

Experimental Protocol: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate, and the change in mass (TGA) or heat flow (DSC) is measured as a function of temperature. One study involved heating a sample to 433 K (160°C) under a nitrogen atmosphere.[8]

Data Interpretation: The TGA curve will show a weight loss corresponding to the loss of water of hydration, followed by decomposition at higher temperatures. The DSC curve will show endothermic or exothermic peaks corresponding to events such as dehydration, melting, and decomposition. The water content of the hemihydrate is expected to be between 3.0% and 6.0%.[7]

Mechanism of Action as an Expectorant

Potassium guaiacolsulfonate is classified as an expectorant.[2] Its primary mechanism of action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal by ciliary action and coughing.[1][2]

One proposed mechanism is the irritation of gastric vagal receptors. This irritation is thought to reflexively stimulate the secretion of a more fluid mucus in the respiratory tract.[1][9][10] This leads to a more productive cough and helps to clear the airways.

Proposed Expectorant Action Pathway:

Caption: Proposed reflex mechanism of expectorant action.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols and data interpretation guidelines are intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of the synthesis and characterization of this important active pharmaceutical ingredient is essential for ensuring its quality, safety, and efficacy in medicinal products. Further research into its precise molecular mechanism of action may lead to the development of more targeted and effective expectorant therapies.

References

- 1. med.libretexts.org [med.libretexts.org]

- 2. Mucoactive agent - Wikipedia [en.wikipedia.org]

- 3. CN110229084B - Preparation method of guaiacol potassium sulfonate - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. CN104311456A - Preparation method of guaiacol potassium sulfoacid - Google Patents [patents.google.com]

- 6. This compound | C7H8KO5S | CID 87338910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium Guaiacolsulfonate [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. 5.9 Expectorants – Nursing Pharmacology [wtcs.pressbooks.pub]

- 10. 5.9 Expectorants – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

An In-depth Technical Guide to Potassium Guaiacolsulfonate Hemihydrate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and analytical methodologies for potassium guaiacolsulfonate hemihydrate. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Properties and Structure

This compound is the hemihydrate form of the potassium salt of guaiacolsulfonic acid. It is widely used as an expectorant in pharmaceutical formulations to help loosen and clear mucus from the airways.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. There are some discrepancies in the reported molecular formula and weight in the literature, which may arise from the compound existing as a mixture of isomers (potassium 4-hydroxy-3-methoxybenzenesulfonate and potassium 3-hydroxy-4-methoxybenzenesulfonate).[3] The data presented here is for the single isomer, potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate, where detailed structural information is available.

| Property | Value | Source(s) |

| Chemical Name | Potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate | |

| Synonyms | Potassium guaiacolsulfonate, Sulfogaiacol hemihydrate | [4] |

| CAS Number | 78247-49-1 (for hemihydrate) | [5] |

| Molecular Formula | C₇H₇KO₅S · 0.5H₂O | [5] |

| Molecular Weight | 251.30 g/mol | [6] |

| Anhydrous Molecular Weight | 242.30 g/mol | [6] |

| Appearance | White to slightly yellow crystalline powder | [5] |

| Solubility | Good solubility in water; soluble in ethanol and glycerol | [5] |

| Storage | Preserve in well-closed, light-resistant containers | [6] |

| Water Content | 3.0% to 6.0% | [6] |

Crystal Structure

This compound crystallizes in the monoclinic space group C2/c. The asymmetric unit consists of one potassium cation, one guaiacol-4-sulfonate anion, and half a water molecule. The crystal structure is stabilized by electrostatic forces between the ions.[7] The water molecules are located in channels within the crystal lattice.[7]

Synthesis

A generalized workflow for the synthesis is depicted below:

References

- 1. CN104311456A - Preparation method of guaiacol potassium sulfoacid - Google Patents [patents.google.com]

- 2. Potassium Guaiacolsulfonate [drugfuture.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chembk.com [chembk.com]

- 5. US20080085312A1 - Multi-Phase Release Potassium Guaiacolsulfonate Compositions - Google Patents [patents.google.com]

- 6. CN104292136A - Preparation method of sulfogaiacol - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

The Expectorant Mechanism of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium guaiacolsulfonate hemihydrate is an expectorant medication utilized to alleviate cough and mucus congestion associated with respiratory conditions.[1] Its primary therapeutic action is centered on the modification of airway mucus, rendering it less viscous and easier to expel. This guide provides a comprehensive technical overview of the proposed mechanisms of action, drawing from available data on potassium guaiacolsulfonate and the closely related guaiacol derivative, guaifenesin. While direct quantitative data and detailed signaling pathways for this compound are not extensively available in public literature, this document synthesizes the established principles of guaiacol-based expectorants to provide a robust mechanistic framework. Key proposed actions include the stimulation of a vagal reflex arc originating in the gastric mucosa (the gastro-pulmonary reflex) and potential direct effects on the respiratory epithelium, collectively leading to an increase in the volume and a decrease in the viscosity of bronchial secretions.[2][3]

Proposed Mechanisms of Action

The expectorant effect of this compound is thought to be multifactorial, involving both reflex and potentially direct pathways that alter the biophysical properties of airway mucus.

The Gastro-Pulmonary Reflex

A principal proposed mechanism for guaiacol-based expectorants is the initiation of a gastro-pulmonary reflex.[4] This reflex arc is a vagally-mediated response that links the gastrointestinal tract to the respiratory system.

Mechanism:

-

Gastric Irritation: Following oral administration, potassium guaiacolsulfonate is believed to act as a mild irritant to the gastric mucosa.

-

Afferent Vagal Stimulation: This irritation activates sensory nerve endings of the vagus nerve (afferent pathway) in the stomach lining.

-

Signal Transmission to the Brainstem: The afferent signals are transmitted to the nucleus of the solitary tract in the medulla oblongata.

-

Efferent Vagal Response: In response, the brainstem sends efferent signals via the vagus nerve to the airways.

-

Increased Bronchial Secretion: These efferent signals stimulate submucosal glands in the bronchi to increase the secretion of a more serous, less viscous fluid.[4][5] This increased hydration of the airway surface liquid thins the overlying mucus layer.

Direct Effects on the Respiratory Epithelium

While the gastro-pulmonary reflex is a primary hypothesis, some evidence suggests that guaiacol derivatives may also exert a direct effect on the airway epithelium.[6] This could involve modulation of ion transport, direct stimulation of mucus-producing cells, or effects on the biochemical composition of mucus.

Potential Direct Actions:

-

Alteration of Mucin Production: The major gel-forming mucins in the airways are MUC5AC and MUC5B.[7][8] It is plausible that potassium guaiacolsulfonate could influence the transcription of these mucin genes or the post-translational processing and secretion of mucin proteins from goblet cells and submucosal glands. However, specific studies on the effect of potassium guaiacolsulfonate on MUC5AC and MUC5B expression are lacking.

-

Modulation of Ion Transport: The hydration of the airway surface liquid is critically dependent on ion transport, particularly the secretion of chloride ions and the absorption of sodium ions by the airway epithelium.[9] An increase in anion secretion could lead to increased water movement into the airway lumen, thereby hydrating and thinning the mucus. The potential for potassium guaiacolsulfonate to modulate these ion channels warrants further investigation.

-

Biophysical Changes to Mucus: Potassium guaiacolsulfonate may directly interact with mucin polymers, altering their cross-linking and reducing the overall viscoelasticity of the mucus gel.[10][11]

Quantitative Data and Experimental Evidence

A significant challenge in defining the precise mechanism of action for this compound is the scarcity of publicly available, quantitative data from preclinical and clinical studies. Much of the mechanistic understanding is extrapolated from studies on the related compound, guaifenesin.

Table 1: Summary of Preclinical and Clinical Findings for Guaiacol-Based Expectorants

| Parameter | Compound Studied | Finding | Reference |

| Mucus/Sputum Viscosity | Guaifenesin | Reduced sputum viscosity in patients with stable chronic bronchitis. | [12] |

| Mucus/Sputum Elasticity | Guaifenesin | Reduced sputum elasticity in vitro. | [13] |

| Mucus/Sputum Volume | Guaifenesin | No significant change in sputum volume in patients with acute respiratory tract infections. | [12] |

| Mucociliary Transport | Guaifenesin | Increased mucociliary transport in vitro. | [12] |

| Cough Reflex Sensitivity | Guaifenesin | Inhibited cough reflex sensitivity in subjects with upper respiratory tract infections. | [14] |

| Tracheal Secretion | General Expectorants | Increased phenol red secretion in a mouse model, indicative of increased airway secretion. | [6][10][11][15][16] |

Key Experimental Protocols

The evaluation of expectorant activity relies on a variety of in vivo and in vitro models. Below are detailed methodologies for key experiments relevant to the study of potassium guaiacolsulfonate's mechanism of action.

In Vivo Assessment of Expectorant Activity: Phenol Red Secretion Assay

This widely used animal model quantifies the secretagogue activity of a test compound by measuring the amount of a marker dye, phenol red, secreted into the tracheobronchial tree.[6][10][11][15][16]

Protocol:

-

Animal Model: Male Swiss albino mice (20-25 g) are typically used.

-

Test Compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered orally or intraperitoneally at various doses. A positive control (e.g., ambroxol) and a vehicle control group are included.

-

Phenol Red Injection: After a predetermined time following test compound administration (e.g., 30 minutes), a solution of phenol red (e.g., 500 mg/kg in saline) is injected intraperitoneally.

-

Collection of Bronchoalveolar Lavage Fluid (BALF): After a further incubation period (e.g., 30 minutes), the animals are euthanized, and the trachea is exposed. A cannula is inserted, and the lungs are lavaged with a fixed volume of saline (e.g., 1 ml).

-

Quantification: The BALF is collected and centrifuged. The supernatant is alkalinized (e.g., with 0.1 M NaOH) to develop the color of the phenol red. The absorbance is measured spectrophotometrically at approximately 546 nm.

-

Data Analysis: The amount of secreted phenol red is calculated from a standard curve and compared between the different treatment groups. An increase in phenol red secretion indicates enhanced tracheobronchial secretion.

In Vitro Assessment of Mucus Properties: Rheology

Rheology is the study of the flow and deformation of matter. Measuring the viscoelastic properties of mucus is crucial for understanding the effects of mucoactive drugs.[1][17][18][19][20]

Protocol:

-

Mucus Source: Sputum samples from patients with chronic bronchitis or mucus secreted from in vitro cultures of human bronchial epithelial cells (HBECs) grown at an air-liquid interface can be used.

-

Rheometer Setup: A cone-and-plate or parallel-plate rheometer is used. The geometry and temperature (typically 37°C) are controlled.

-

Oscillatory Shear Testing: Small amplitude oscillatory shear tests are performed over a range of frequencies (e.g., 0.1 to 100 rad/s). This determines the storage modulus (G'), which represents the elastic component of the mucus, and the loss modulus (G''), which represents the viscous component. A decrease in both G' and G'' indicates a reduction in mucus viscoelasticity.

-

Creep-Recovery Testing: A constant stress is applied to the sample for a period, and the deformation (creep) is measured. The stress is then removed, and the recovery is monitored. This provides information about the compliance and recoil of the mucus.

-

Data Analysis: Changes in G', G'', and other rheological parameters are compared between mucus treated with potassium guaiacolsulfonate and control-treated mucus.

In Vitro Cell Culture Models: Human Bronchial Epithelial Cells

Primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) provide a physiologically relevant model to study the direct effects of drugs on the airway epithelium.[2][21][22][23][24]

Protocol:

-

Cell Culture: Primary HBECs are seeded on permeable supports and cultured until confluent. The apical medium is then removed to create an ALI, which promotes differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.

-

Drug Treatment: Potassium guaiacolsulfonate is added to the basolateral medium to mimic systemic administration.

-

Endpoint Analysis:

-

Mucin Secretion: Apical washes are collected, and the concentration of MUC5AC and MUC5B is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of MUC5AC and MUC5B.

-

Ion Transport: Cells can be mounted in Ussing chambers to measure changes in short-circuit current, which reflects ion transport.

-

Intracellular Signaling: Changes in intracellular messengers, such as calcium (Ca2+), can be measured using fluorescent indicators.[25][26][27][28]

-

Signaling Pathways of Interest

While the specific intracellular signaling pathways modulated by potassium guaiacolsulfonate in airway epithelial cells have not been fully elucidated, several pathways are known to be critical in regulating mucus secretion and could be targets for its action.

-

Calcium Signaling: An increase in intracellular calcium concentration ([Ca2+]i) is a key trigger for mucin exocytosis from goblet cells.[25][27] Purinergic receptors (e.g., P2Y2), when activated by ATP, lead to the production of inositol trisphosphate (IP3), which mobilizes calcium from intracellular stores. It is plausible that potassium guaiacolsulfonate could modulate components of this pathway.

-

Protein Kinase C (PKC) Pathway: PKC is another important regulator of mucin secretion.[29] Its activation can be downstream of G-protein coupled receptors and plays a role in the exocytosis of mucin granules.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR cascade is a major pathway involved in goblet cell hyperplasia and the upregulation of MUC5AC gene expression, particularly in chronic airway diseases.[29][30][31]

Conclusion and Future Directions

The expectorant action of this compound is primarily attributed to its ability to increase the hydration and reduce the viscosity of airway mucus, likely through a combination of a vagally-mediated gastro-pulmonary reflex and potential direct effects on the respiratory epithelium. While this provides a solid foundational understanding, there is a clear need for further research to delineate the precise molecular mechanisms.

Future research should focus on:

-

Quantitative Rheological Studies: Performing detailed in vitro studies to quantify the dose-dependent effects of potassium guaiacolsulfonate on the viscoelastic properties of human mucus.

-

Gene Expression Analysis: Investigating the impact of potassium guaiacolsulfonate on the expression of MUC5AC and MUC5B in differentiated human bronchial epithelial cell cultures.

-

Signaling Pathway Elucidation: Utilizing in vitro cell models to explore the effects of potassium guaiacolsulfonate on intracellular signaling cascades, such as calcium mobilization and protein kinase activation, in airway goblet cells.

-

Comparative Studies: Conducting head-to-head comparisons with guaifenesin to identify any differences in their mechanisms and potency.

A more granular understanding of these aspects will not only solidify our knowledge of this established therapeutic agent but also pave the way for the development of novel and more targeted mucoactive drugs.

References

- 1. Frontiers | Mucus Microrheology Measured on Human Bronchial Epithelium Culture [frontiersin.org]

- 2. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]

- 3. Thomson DrugNotes - Guaifenesin/potassium guaiacolsulfonate (By mouth) [ssl.adam.com]

- 4. Reflex stimulation of tracheal mucus gland secretion by gastric irritation in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs | CoLab [colab.ws]

- 7. Localization of Secretory Mucins MUC5AC and MUC5B in Normal/Healthy Human Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of potassium guaiacolsulfonate, guaifenesin, diphenhydramine HCl and carbetapentane citrate in syrups by using HPLC-DAD coupled with partial least squares multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Up-regulation of MUC5AC and MUC5B mucin genes in chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A method for studying expectorant action in the mouse by measurement of tracheobronchial phenol red secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Experimental studies and mathematical modeling of the viscoelastic rheology of tracheobronchial mucus from respiratory healthy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Human bronchial epithelial cells exposed in vitro to cigarette smoke at the air-liquid interface resemble bronchial epithelium from human smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Culture Human Bronchial Epithelial Cells as Airway Organoids [protocols.io]

- 23. Frontiers | Liquid application dosing alters the physiology of air-liquid interface (ALI) primary human bronchial epithelial cell/lung fibroblast co-cultures and in vitro testing relevant endpoints [frontiersin.org]

- 24. stemcell.com [stemcell.com]

- 25. Calcium signaling in human airway goblet cells following purinergic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

- 27. The effect of intracellular calcium oscillations on fluid secretion in airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A calcium-activated chloride channel blocker inhibits goblet cell metaplasia and mucus overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The airway goblet cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Guaiacolsulfonate Hemihydrate (CAS: 78247-49-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium guaiacolsulfonate hemihydrate, identified by CAS number 78247-49-1, is an established expectorant widely utilized in pharmaceutical formulations to alleviate cough and chest congestion.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. The information is curated to support research and development activities, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[4] It is the hemihydrate of the potassium salt of guaiacolsulfonic acid, an aromatic sulfonic acid.[5][6] The compound is soluble in water and also soluble in ethanol and glycerol.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78247-49-1 | [7] |

| Molecular Formula | C₇H₇KO₅S·0.5H₂O | [4][8] |

| Molecular Weight | 251.30 g/mol | [1] |

| Appearance | White to slightly yellow crystalline powder | [4] |

| Solubility | Soluble in water, ethanol, and glycerol | [4] |

| Water Content | Between 3.0% and 6.0% | [9] |

Synthesis

The synthesis of this compound typically involves the sulfonation of guaiacol (2-methoxyphenol).[10] A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A common method for the preparation of potassium guaiacolsulfonate involves the reaction of guaiacol with a sulfonating agent, followed by neutralization with a potassium salt.[4]

-

Sulfonation: Guaiacol is reacted with a sulfonating agent such as sulfonyl chloride.[4] The reaction conditions, including solvent and temperature, are critical for directing the sulfonation to the desired position on the aromatic ring.[4]

-

Neutralization: The resulting guaiacolsulfonic acid is then neutralized with potassium carbonate to form the potassium salt.[4]

-

Purification: The product, potassium guaiacolsulfonate, is then isolated and purified, often through recrystallization, to yield the hemihydrate form.

References

- 1. Potassium Guaiacolsulphonate - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. CN104311456A - Preparation method of guaiacol potassium sulfoacid - Google Patents [patents.google.com]

- 10. Bei Mu Gua Lou San facilitates mucus expectoration by increasing surface area and hydration levels of airway mucus in an air-liquid-interface cell culture model of the respiratory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Potassium Guaiacolsulfonate Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient widely used as an expectorant. The following sections detail the crystallographic data, experimental protocols for its characterization, and a discussion of its solid-state properties. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Potassium guaiacolsulfonate (PGS), specifically the potassium guaiacol-4-sulfonate isomer, is a widely used expectorant in cough syrups and cold remedies.[1] Despite its long history of medicinal use, a detailed crystal structure was not determined until recently, which is surprising given the existence of two isomers.[1][2] This guide focuses on the solid-state properties of the commercially available form, which has been identified as potassium guaiacol-4-sulfonate hemihydrate.[1][2] The analysis reveals that it crystallizes in the monoclinic space group C2/c and contains one water molecule for every two potassium guaiacolsulfonate moieties.[1]

The structural understanding of this active pharmaceutical ingredient is crucial for quality control and formulation development. This guide presents the key crystallographic data, the experimental methods used for its determination, and an overview of its dehydration behavior.

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional arrangement of atoms in this compound. The key crystallographic and structure refinement data are summarized in the tables below.

Crystal Data and Structure Refinement

The following table summarizes the fundamental crystallographic parameters and the details of the structure refinement for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.599(3) |

| b (Å) | 4.7863(4) |

| c (Å) | 15.018(1) |

| α (°) | 90 |

| β (°) | 105.780(4) |

| γ (°) | 90 |

| Volume (ų) | 1975.3(3) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.627 |

| Absorption Coefficient (mm⁻¹) | 0.693 |

| F(000) | 1008 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.0355, wR2 = 0.0963 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.1032 |

Table 1: Crystallographic and Structure Refinement Data for this compound.[1]

Selected Bond Lengths and Angles

The intramolecular geometry of the guaiacolsulfonate anion is critical for its chemical properties. The following table presents selected bond lengths and angles. For a complete list, refer to the supporting information of the cited publication.[2]

| Bond/Angle | Length (Å) / Angle (°) |

| S(1)-O(1) | 1.455(1) |

| S(1)-O(2) | 1.459(1) |

| S(1)-O(3) | 1.464(1) |

| S(1)-C(4) | 1.777(2) |

| C(1)-O(4) | 1.369(2) |

| C(2)-O(5) | 1.364(2) |

| C(7)-O(5) | 1.424(2) |

| O(1)-S(1)-O(2) | 113.29(7) |

| O(1)-S(1)-O(3) | 112.60(7) |

| O(2)-S(1)-O(3) | 112.28(7) |

| O(1)-S(1)-C(4) | 106.77(8) |

| O(2)-S(1)-C(4) | 106.39(8) |

| O(3)-S(1)-C(4) | 104.79(8) |

| C(2)-O(5)-C(7) | 117.5(1) |

Table 2: Selected Bond Lengths and Angles for this compound.[2]

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The methodologies for sample preparation, single-crystal X-ray diffraction, and thermal analysis are detailed below.

Sample Preparation and Crystallization

A medicinal grade sample of potassium guaiacolsulfonate was used as the starting material.[1] Single crystals suitable for X-ray diffraction were obtained through recrystallization from an aqueous solution.

Protocol:

-

A portion of the commercial sample, containing irregularly shaped crystals, was partially dissolved in water.[3]

-

The solution was allowed to undergo slow evaporation, which resulted in the formation of polyhedral crystals.[3]

-

In a separate preparation, a portion of the sample was completely dissolved in pure water.[3]

-

Slow evaporation of this solution yielded pyramidal crystals.[3]

-

X-ray powder diffraction confirmed that both crystal morphologies were identical.[3]

The workflow for sample preparation and analysis can be visualized as follows:

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Protocol:

-

A single crystal obtained from the recrystallization process was mounted for data collection.[1]

-

Diffraction data was collected at 298 K using a diffractometer with monochromatic Mo Kα radiation (λ = 0.71073 Å).[1]

-

The structure was solved and refined using software packages such as WinGX and SHELXL-97.[1]

-

Non-hydrogen atoms were located, and hydrogen atoms were identified through successive difference Fourier maps.[1]

-

All atoms were included in the final least-squares refinement with applied restraints for O-H and C-H distances.[1]

Thermal Analysis

The dehydration behavior of this compound was investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol:

-

A sample of this compound was heated in a TGA apparatus under a nitrogen atmosphere.[3]

-

The temperature was ramped to observe weight loss corresponding to the removal of water molecules.

-

Dehydration was observed to begin above 380 K.[2]

-

To study the dehydration kinetics, X-ray diffraction patterns were registered at regular time intervals while heating the sample.[1]

-

The resulting patterns were analyzed using Rietveld refinement to determine the mass fractions of the hemihydrate and anhydrate phases over time.[1]

The dehydration process can be represented by the following relationship:

Structural Features and Dehydration Behavior

The crystal structure of this compound reveals that water molecules are located in channels parallel to the b-axis.[4] This arrangement facilitates their removal upon heating. The dehydration process is displacive, meaning the overall crystal structure of the resulting anhydrate is similar to that of the hemihydrate, with nearly identical unit cell parameters.[1][2]

The dehydration kinetics indicate that at a temperature of 393 K, the process does not go to completion under atmospheric conditions, suggesting that the partial pressure of atmospheric water vapor plays a role.[1] The structural adjustments that occur upon the loss of water are driven by electrostatic interactions between the ions, similar to the displacements observed during thermal expansion.[1][2]

Under ambient conditions with humidity, the anhydrate form is not stable and will transform back into the hemihydrate.[1][2] This reversible process highlights the importance of controlled storage conditions for this pharmaceutical ingredient.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Guaiacolsulfonate Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium guaiacolsulfonate hemihydrate is an active pharmaceutical ingredient (API) widely utilized for its expectorant properties in the treatment of respiratory conditions. Despite its long history of medicinal use, a detailed understanding of its solid-state properties is crucial for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing fundamental processes related to its synthesis and analysis.

Chemical Identity and General Properties

Potassium guaiacolsulfonate is an aromatic sulfonic acid, typically available as a hemihydrate.[1][2] It is a white to slightly yellow crystalline powder.[3][4] Commercial preparations often consist of a mixture of isomers, predominantly the potassium salt of 4-hydroxy-3-methoxybenzenesulfonic acid, with a smaller amount of the 3-hydroxy-4-methoxybenzenesulfonic acid isomer.[5][6]

Table 1: Chemical Identifiers and Formula

| Property | Value | References |

| Chemical Name | Potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate | [7][8] |

| Synonyms | Sulfogaiacol, Potassium Sulfoguaiacolate, Thiocol | [8][9][10][11] |

| Molecular Formula | C₇H₇KO₅S · 0.5H₂O | [7] |

| Molecular Weight | 251.30 g/mol (Hemihydrate)242.30 g/mol (Anhydrous) | [7] |

| CAS Number | 78247-49-1 (for Hemihydrate) | [1][7][9][12] |

Physical and Chemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and bioavailability.

Solubility

The compound exhibits good solubility in water and is also soluble in other polar solvents.[3] Quantitative solubility data varies across sources, which may be due to differences in experimental conditions or isomeric composition.

Table 2: Solubility Data

| Solvent | Concentration | Molarity (approx.) | References |

| Water | 5 mg/mL | 9.94 mM | [9][12] |

| Ethanol | 5 mg/mL | - | [9] |

| Glycerol | Soluble | - | [3] |

| DMSO | 5 mg/mL | 9.94 mM | [9][12] |

| DMSO | 50 mg/mL | 99.48 mM | [1] |

Thermal Properties and Stability

Thermogravimetric analysis reveals that the dehydration of the hemihydrate form begins at temperatures above 380 K (107 °C).[13] The resulting anhydrate has a similar crystal structure but is not stable under ambient humidity, readily converting back to the hemihydrate form.[13] The compound should be stored in well-closed, light-resistant containers.[7]

Table 3: Physical and Chemical Parameters

| Property | Value | References |

| Appearance | White to slightly yellow crystalline powder | [3][4] |

| Water Content | 3.0% - 6.0% (USP Method)3.69% m/m (Karl Fischer) | [7][14] |

| Dehydration Temp. | > 380 K (107 °C) | [13] |

| Storage | Preserve in well-closed, light-resistant containers at 2-8°C | [3][7] |

| Stability | Stable under recommended storage conditions | [15] |

Crystallographic Properties

Single-crystal X-ray analysis has provided detailed insight into the solid-state structure of this compound.

Table 4: Crystallographic Data

| Parameter | Value | References |

| Crystal System | Monoclinic | [13][14] |

| Space Group | C2/c | [13][14] |

| Asymmetric Unit | One potassium cation (K⁺), one guaiacol-4-sulfonate anion, and half a water molecule | [14] |

The crystal structure contains one water molecule for every two formula units of potassium guaiacolsulfonate, confirming its status as a hemihydrate.[16] These water molecules are located within channels in the crystal lattice, which facilitates their removal upon heating.[13]

Experimental Protocols

Accurate characterization of potassium guaiacolsulfonate relies on a range of analytical techniques. The methodologies for key experiments are detailed below.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms in the crystal.

-

Sample Preparation: Crystals suitable for analysis are obtained by recrystallization from an aqueous solution through slow evaporation.[14]

-

Data Collection: A selected single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using software packages like SHELXL-97, and the structure is refined to yield a final, accurate model of the crystal lattice.[16]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and dehydration behavior of the compound.

-

Principle: A sample is placed in a high-precision balance located inside a furnace. The weight of the sample is monitored continuously as the temperature is increased at a constant rate.

-

Methodology: A small, accurately weighed sample of this compound is heated in a crucible. The furnace temperature is programmed to ramp up, for example, at 10 K/min.[13] The atmosphere can be controlled (e.g., nitrogen or air).[17] Weight loss corresponding to the loss of water molecules is recorded as a function of temperature, allowing for the determination of the dehydration temperature and water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the assay and determination of isomeric purity in potassium guaiacolsulfonate.

-

Objective: To separate and quantify potassium guaiacolsulfonate and its isomers from other components in a sample.

-

Sample Preparation: An accurately weighed amount of the sample powder (e.g., equivalent to 25 mg of the API) is dissolved in a suitable diluent, such as a methanol-water mixture (20:80, v/v), to a final volume of 100 mL. The solution is then filtered through a 0.45 µm membrane filter before injection.[18]

-

Chromatographic Conditions (Example):

-

Column: C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[5][19]

-

Mobile Phase: A gradient or isocratic mixture. An example is a gradient of methanol and a 0.02 M aqueous solution of an ion-pairing agent like tetrabutylammonium sulfate.[18][19]

-

Detection: UV detection at a wavelength such as 280 nm or 254 nm.[5][18][19]

-

Temperature: Column maintained at a constant temperature, e.g., 25°C.[19]

-

-

Quantification: The peak area from the chromatogram is compared to that of a certified reference standard to determine the concentration.[7]

United States Pharmacopeia (USP) Identification Tests

The USP provides standardized methods for confirming the identity of the substance.

-

Infrared Absorption <197M>: The infrared spectrum of a previously dried sample is compared to the spectrum of a USP Potassium Guaiacolsulfonate Reference Standard. The spectra should exhibit maxima at the same wavelengths.[7]

-

Ultraviolet Absorption <197U>: A solution with a concentration of 50 µg/mL is prepared as directed in the official assay. The UV absorbance spectrum is measured and compared to the reference standard.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of potassium guaiacolsulfonate.

Caption: General workflow for the synthesis of potassium guaiacolsulfonate.

Caption: Experimental workflow for HPLC assay of potassium guaiacolsulfonate.

Caption: Reversible dehydration-rehydration of potassium guaiacolsulfonate.

References

- 1. This compound | Antibiotic | TargetMol [targetmol.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Determination of the Isomeric Ingredients in Potassium Guaiacolsu...: Ingenta Connect [ingentaconnect.com]

- 6. CN110229084B - Preparation method of guaiacol potassium sulfonate - Google Patents [patents.google.com]

- 7. Potassium Guaiacolsulfonate [drugfuture.com]

- 8. Potassium Guaiacolsulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. selleckchem.com [selleckchem.com]

- 10. POTASSIUM GUAIACOLSULFONATE CAS#: 7134-11-4 [m.chemicalbook.com]

- 11. Thiocol | C7H9KO6S | CID 102601439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 18. researchgate.net [researchgate.net]

- 19. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]

"Potassium guaiacolsulfonate hemihydrate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of potassium guaiacolsulfonate hemihydrate, a widely used expectorant in pharmaceutical formulations. This document details its molecular characteristics, synthesis, and analytical methodologies, presenting data in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

This compound is an aromatic sulfonic acid salt that functions as a mucolytic agent.[1][2] It is known to thin mucus in the lungs, which helps to reduce chest congestion by making coughs more productive.[1][3][4] The compound is typically a white to slightly yellow crystalline powder.[5]

There are discrepancies in the reported molecular formula and weight in commercially available sources and scientific databases. This may be due to the substance existing as a mixture of isomers or in a dimeric form. The most commonly cited formulas and corresponding molecular weights are summarized below.

Table 1: Molecular and Physicochemical Data of this compound

| Property | Value (Monomer) | Value (Dimer) | References |

| Chemical Formula | C₇H₇KO₅S·½H₂O | C₁₄H₁₆K₂O₁₁S₂ | [5][6],[2][7][8][9] |

| Molecular Weight | 242.29 g/mol | 502.6 g/mol | [5][6],[2][7][8][9] |

| CAS Number | 16241-25-1 | 78247-49-1 | [6],[2][7][8] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water; soluble in ethanol and glycerol | DMSO: 50 mg/mL (99.48 mM) | [5],[2] |

Synthesis and Manufacturing

The synthesis of potassium guaiacolsulfonate typically involves the sulfonation of guaiacol (o-methoxyphenol).[10] A common laboratory-scale and industrial preparation method involves the reaction of guaiacol with a sulfonating agent, such as sulfonyl chloride, followed by a reaction with potassium carbonate to form the potassium salt.[5] The temperature of the sulfonation reaction is a critical parameter to control, as it influences the position of the sulfonic acid group on the aromatic ring.[10]

Logical Workflow for Synthesis

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Antibiotic | TargetMol [targetmol.com]

- 3. drugs.com [drugs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. echemi.com [echemi.com]

- 9. Potassium Guaiacolsulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. CN110229084B - Preparation method of guaiacol potassium sulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide on Potassium Guaiacolsulfonate Hemihydrate in Acute Respiratory Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium guaiacolsulfonate hemihydrate is an expectorant medication utilized in the management of productive cough associated with acute respiratory tract infections. Its primary function is to facilitate the clearance of mucus from the airways. This technical guide synthesizes the available scientific information regarding its mechanism of action, clinical data, and the experimental methodologies used to evaluate its effects. Due to a scarcity of detailed molecular studies on potassium guaiacolsulfonate itself, this document leverages data from the closely related expectorant, guaifenesin, to provide a more comprehensive, albeit extrapolated, understanding. The guide includes quantitative data from a key clinical trial, details of relevant experimental protocols, and visualizations of the proposed physiological and hypothetical molecular signaling pathways.

Introduction

Acute respiratory tract infections are frequently characterized by an increase in mucus production and viscosity, leading to airway congestion and a productive cough. Expectorants are a class of drugs that aim to alleviate these symptoms by improving the clearance of airway secretions. This compound is one such agent, believed to render mucus less viscous and easier to expel. This guide provides a detailed examination of the scientific evidence supporting its use and explores its potential mechanisms of action at both a physiological and molecular level.

Mechanism of Action

The precise mechanism of action for potassium guaiacolsulfonate has not been fully elucidated in the scientific literature. However, based on its chemical structure as a derivative of guaiacol and its classification as an expectorant, two primary mechanisms are proposed, largely inferred from studies on the related compound, guaifenesin.

Direct Action on Airway Epithelial Cells

In vitro studies on the related expectorant guaifenesin suggest a direct effect on airway epithelial cells. This includes the suppression of mucin (specifically MUC5AC) production and secretion. By reducing the amount of mucin released into the airway lumen, the overall viscosity and elasticity of the mucus may be decreased, facilitating its removal through mucociliary clearance and coughing.

Indirect Action via the Gastro-Pulmonary Reflex

A second, indirect mechanism involves the stimulation of a vagal nerve reflex. It is hypothesized that oral administration of guaiacol derivatives irritates the gastric mucosa, which in turn activates afferent nerve fibers of the vagus nerve. This afferent signal is relayed to the brainstem, leading to a reflex efferent stimulation of the airways via parasympathetic vagal pathways. This efferent response is thought to increase the secretion of a more watery, less viscous mucus from the submucosal glands in the respiratory tract.

Quantitative Data from Clinical Trials

Direct clinical trial data quantifying the effects of potassium guaiacolsulfonate on sputum properties are limited. However, a notable study on the related expectorant guaifenesin provides valuable insights.

Table 1: Effect of Guaifenesin on Sputum Properties in Acute Respiratory Tract Infections

| Parameter | Guaifenesin Group (Mean ± SD) | Placebo Group (Mean ± SD) | p-value |

| Sputum Volume (24h, mL) | 10.5 ± 14.3 | 9.1 ± 11.8 | 0.41 |

| Sputum Percent Solids (%) | 3.6 ± 2.1 | 3.5 ± 2.0 | 0.69 |

| Sputum Interfacial Tension (dyn/cm) | 33.6 ± 5.9 | 33.8 ± 5.7 | 0.88 |

| Sputum Elasticity (G', Pa) | 1.2 ± 1.5 | 1.1 ± 1.3 | 0.71 |

| Sputum Viscosity (η', Pa·s) | 0.6 ± 0.8 | 0.5 ± 0.6 | 0.45 |

| Sputum Mechanical Impedance (G*, Pa) | 1.4 ± 1.7 | 1.3 ± 1.5 | 0.75 |

Data from a multicenter, randomized, double-blind, placebo-controlled trial in adolescents and adults with productive cough from an acute respiratory tract infection. Participants received 1200 mg extended-release guaifenesin or placebo twice daily for 7 days.

The results of this study indicated no statistically significant differences between the guaifenesin and placebo groups for any of the measured sputum properties.

Experimental Protocols

Protocol for Sputum Rheology Measurement

This protocol outlines the general steps for measuring the viscoelastic properties of sputum, as adapted from methodologies used in clinical trials.

-

Sputum Collection: Sputum is collected from patients, often induced by inhalation of hypertonic saline (e.g., 6% NaCl). Saliva is carefully removed by aspiration.

-

Sample Preparation: The mucus plug is homogenized, for example, by vortexing for 30 seconds.

-

Rheological Measurement:

-

A rotational rheometer with a cone-plate or parallel-plate geometry is used.

-

The sample is loaded onto the rheometer plate, and the temperature is maintained at 37°C. A solvent trap is used to prevent sample dehydration.

-

Oscillatory Shear Tests:

-

Amplitude Sweep: To determine the linear viscoelastic region (LVR), a strain sweep is performed at a constant frequency (e.g., 1 Hz) with increasing strain amplitude.

-

Frequency Sweep: Within the LVR, a frequency sweep is performed at a constant strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

-

-

Data Analysis: The elastic modulus (G'), viscous modulus (G''), and mechanical impedance (G*) are calculated.

-

Protocol for In Vivo Evaluation of Expectorant Efficacy in Animal Models

This protocol describes a general method for assessing the expectorant activity of a compound in a preclinical animal model.

-

Animal Model: A suitable animal model is chosen, such as rats or guinea pigs.

-

Induction of Mucus Secretion: To stimulate mucus production, animals can be exposed to an irritant such as sulfur dioxide vapor or instilled with a secretagogue like lipopolysaccharide (LPS) into the trachea.

-

Test Compound Administration: The test compound (e.g., potassium guaiacolsulfonate) is administered orally at various doses. A control group receives the vehicle.

-

Collection of Respiratory Tract Fluid: After a specified time, the animals are euthanized, and the trachea is exposed. A tracheal wash is performed by instilling and then aspirating a known volume of saline.

-

Analysis of Tracheal Fluid:

-

Volume: The volume of the recovered fluid is measured.

-

Mucin Content: The concentration of mucins (e.g., MUC5AC) in the fluid is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Viscoelasticity: The rheological properties of the collected fluid can be analyzed as described in the sputum rheology protocol.

-

-

Data Analysis: The effects of the test compound on the volume, mucin content, and viscoelasticity of the respiratory tract fluid are compared to the control group.

Signaling Pathways and Experimental Workflows

Proposed Physiological Mechanism of Action

The following diagram illustrates the proposed gastro-pulmonary reflex mechanism for expectorants like potassium guaiacolsulfonate.

Figure 1: Proposed Gastro-Pulmonary Vagal Reflex Pathway.

Hypothetical Molecular Signaling in Airway Epithelial Cells

The following diagram presents a hypothetical signaling pathway for the direct action of an expectorant on an airway epithelial cell, leading to reduced mucin production. This is an inferred pathway as direct evidence for potassium guaiacolsulfonate is lacking.

Figure 2: Hypothetical Direct Action on Mucin Production.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for studying the effects of a compound on mucin production in cultured airway epithelial cells.

Figure 3: In Vitro Experimental Workflow.

Conclusion

This compound is an established expectorant, though the specific molecular details of its mechanism of action are not well-defined in the current scientific literature. The available evidence, largely extrapolated from the related compound guaifenesin, points towards a dual mechanism involving both a direct effect on airway epithelial cells to reduce mucin production and an indirect action via a gastro-pulmonary vagal reflex to increase the volume and decrease the viscosity of airway secretions. Clinical data on guaifenesin, however, have not consistently demonstrated a significant effect on sputum properties in acute respiratory infections. Further research is warranted to elucidate the precise molecular targets and signaling pathways of potassium guaiacolsulfonate and to conduct robust clinical trials to quantify its efficacy on sputum rheology and patient-reported outcomes.

Methodological & Application

Application Notes and Protocols: Potassium Guaiacolsulfonate Hemihydrate in Combination Therapies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium guaiacolsulfonate hemihydrate in combination with other active pharmaceutical ingredients. The following sections detail the rationale for these combinations, present available quantitative data, outline experimental protocols for analysis and efficacy testing, and visualize relevant biological pathways and workflows.

Introduction to Combination Therapies

Potassium guaiacolsulfonate is an expectorant that works by thinning and loosening mucus in the airways, making it easier to cough up.[1] It is commonly used for symptomatic relief of cough and chest congestion.[2] To enhance its therapeutic effect, potassium guaiacolsulfonate is frequently formulated with other active ingredients that target different aspects of cough and cold symptoms. These combinations aim to provide a multi-pronged approach to symptom relief.

Commonly combined active ingredients include:

-

Antitussives (Cough Suppressants): Such as dextromethorphan and hydrocodone, which act on the cough center in the brain to reduce the urge to cough.[1][3]

-

Antihistamines: Like chlorpheniramine, to alleviate symptoms of allergy and the common cold, such as sneezing and runny nose.

-

Decongestants: To relieve nasal stuffiness.

The primary rationale for these combinations is the potential for synergistic effects, leading to improved overall efficacy in managing complex cold and cough symptoms.

Quantitative Data on Combination Formulations

While extensive clinical data demonstrating clear synergistic effects are limited in publicly available literature, the following tables summarize the compositions of some common combination products and available clinical efficacy data.

| Active Ingredient 1 | Concentration | Active Ingredient 2 | Concentration | Product Type | Reference |

| Potassium Guaiacolsulfonate | 300mg/5ml | Hydrocodone Bitartrate | 4.5mg/5ml | Oral Solution | [4] |

| Potassium Guaiacolsulfonate | 300mg/5ml | Dextromethorphan Hydrobromide | 15mg/5ml | Oral Solution | [3] |

Clinical Efficacy Data:

A randomized clinical trial comparing guaifenesin (a similar expectorant) alone versus in combination with codeine or dextromethorphan for cough due to uncomplicated respiratory tract infections showed no statistically significant differences among the treatment groups in terms of cough relief at day 2 and day 4.[5] This suggests that for certain patient populations, the addition of an antitussive may not provide a significant benefit over an expectorant alone.

| Treatment Group | Outcome Measure | Result | p-value | Reference |

| Guaifenesin | Cough Relief (Day 2) | No significant difference | >0.05 | [5] |

| Guaifenesin + Codeine | Cough Relief (Day 2) | No significant difference | >0.05 | [5] |

| Guaifenesin + Dextromethorphan | Cough Relief (Day 2) | No significant difference | >0.05 | [5] |

Experimental Protocols

Simultaneous Quantification of Active Ingredients by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of potassium guaiacolsulfonate and other active ingredients in a pharmaceutical formulation. This method is essential for quality control and stability testing of combination products.

Principle: Reversed-phase HPLC separates the compounds based on their polarity. A C8 or C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Detection is typically performed using a UV detector.

Materials and Reagents:

-

HPLC system with UV detector

-

Analytical column (e.g., C8, 250 mm x 4.6 mm, 5 µm)

-

Reference standards for potassium guaiacolsulfonate and other active ingredients

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium sulfate

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Mobile Phase Preparation: Prepare a 0.02 M solution of tetrabutylammonium sulfate in water. The mobile phase will be a gradient mixture of this solution and methanol.[6]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare stock solutions. Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

-

Sample Preparation: For a pediatric oral powder, accurately weigh the powder, dissolve it in the mobile phase, and filter through a 0.45 µm filter before injection.[6] For syrup formulations, a dilution step with the mobile phase may be necessary.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the peaks based on the retention times and peak areas of the standards.

In Vitro Mucus Viscosity Assay

This protocol provides a method to evaluate the mucolytic (mucus-thinning) activity of potassium guaiacolsulfonate and its combinations with other drugs using an in vitro model with porcine gastric mucin.

Principle: The viscoelasticity of a mucus simulant (porcine gastric mucin) is measured before and after treatment with the test compounds. A decrease in viscosity indicates mucolytic activity.

Materials and Reagents:

-

Porcine Gastric Mucin

-

Tris-HCl buffer (pH 7.0)

-

Potassium guaiacolsulfonate

-

Other active ingredients for combination testing

-

Rheometer or viscometer

-

Incubator (37°C)

Procedure:

-

Mucin Solution Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer.[7]

-

Treatment: Add the test compound(s) (potassium guaiacolsulfonate alone or in combination) to the mucin solution at various concentrations. A control sample with no added drug should also be prepared.

-

Incubation: Incubate the samples at 37°C for 30 minutes.[7]

-

Viscosity Measurement:

-

Measure the viscoelasticity of each sample using a rheometer.

-

The glass plate method can also be used as a simpler alternative to a rheometer.[7]

-

-

Data Analysis: Compare the viscosity of the treated samples to the control sample. A significant reduction in viscosity indicates mucolytic activity. The synergistic effect of a combination can be evaluated by comparing the effect of the combination to the sum of the effects of the individual drugs.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Muco-regulation and Cough Suppression

The following diagram illustrates the proposed signaling pathways involved in the therapeutic effects of a combination of potassium guaiacolsulfonate and an antitussive like dextromethorphan.

Caption: Proposed mechanism of action for combination therapy.

Experimental Workflow for HPLC Analysis

The following diagram outlines the workflow for the simultaneous quantification of active ingredients in a combination drug product using HPLC.

Caption: Workflow for HPLC analysis of combination products.

Experimental Workflow for In Vitro Mucus Viscosity Assay

This diagram illustrates the steps involved in assessing the mucolytic activity of a drug combination in vitro.

References

- 1. Guaifenesin and hydrocodone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. Dextromethorphan-potassium guaiacolsulfonate: uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 3. Articles [globalrx.com]

- 4. Articles [globalrx.com]

- 5. Clinical trial examining effectiveness of three cough syrups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Potassium Guaiacolsulfonate Hemihydrate in Animal Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium guaiacolsulfonate hemihydrate is recognized primarily for its expectorant properties, aiding in the loosening and thinning of mucus in the respiratory tract.[1][2] Its application in pharmaceutical formulations is typically for the symptomatic relief of cough and congestion associated with respiratory infections.[1] For researchers and drug development professionals, understanding the appropriate dosage and experimental methodology for animal studies is crucial for preclinical efficacy and safety assessment.

This document provides a framework for calculating dosages and outlines general experimental protocols for evaluating this compound in animal models. It is important to note that publicly available data on specific dosages and detailed protocols for this compound in animal studies are limited. Therefore, the following protocols are based on general principles of pharmacology and toxicology and should be adapted and validated for specific research needs.

Quantitative Data Summary

The primary quantitative toxicity data available for this compound is the median lethal dose (LD50) in mice. This value is a critical starting point for estimating dosages for further studies.

| Parameter | Animal Model | Route of Administration | Value | Reference |

| Acute Oral LD50 | Mouse | Oral | 1800 mg/kg | [3] |

Note: No specific data from sub-chronic or chronic toxicity studies, or from efficacy studies in animal models for this compound were identified in the public domain. The provided protocols are therefore generalized and should be adapted with caution.

Dosage Calculation for Animal Experiments

General Principles

The calculation of appropriate dosages for animal experiments is a critical step to ensure both the ethical treatment of animals and the validity of the study results. The process typically begins with available toxicological data, such as the LD50, to establish a safe starting dose.

Estimating Doses for Efficacy Studies

For efficacy studies, doses are typically a fraction of the LD50. A common starting point is to use 1/10th, 1/20th, or even a smaller fraction of the LD50 as the highest dose in a dose-response study. For this compound, with an oral LD50 of 1800 mg/kg in mice, a starting dose range for an expectorant efficacy study could be:

-

High Dose: 180 mg/kg (1/10th of LD50)

-

Mid Dose: 90 mg/kg (1/20th of LD50)

-

Low Dose: 45 mg/kg (1/40th of LD50)

These doses should be adjusted based on preliminary pilot studies and observational data.

Estimating Doses for Toxicity Studies

For sub-chronic toxicity studies, a range of doses is selected to identify a No-Observed-Adverse-Effect-Level (NOAEL). These doses are also typically derived from the acute LD50 value. A potential dosing scheme for a 28-day or 90-day oral toxicity study in rats could be:

-

High Dose: A dose that is expected to produce some toxicity but not mortality (e.g., 1/5th to 1/10th of the rodent LD50, adjusted for species).

-

Mid Dose: An intermediate dose.

-

Low Dose: A dose that is not expected to produce any adverse effects, potentially several-fold higher than the anticipated efficacious dose.

Experimental Protocols

The following are generalized protocols. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol for Evaluating Expectorant Activity in Mice (Phenol Red Secretion Model)

This protocol is a common method for assessing expectorant activity by measuring the secretion of a dye in the trachea.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, saline)

-

Phenol red solution (5% in saline)

-

Ammonium chloride (positive control, e.g., 150 mg/kg)

-

Anesthetic agent

-

Spectrophotometer

Procedure:

-

Animal Acclimation: Acclimate male ICR mice (20-25 g) for at least one week with free access to food and water.

-

Grouping: Randomly divide mice into groups (n=8-10 per group):

-

Vehicle Control

-

Positive Control (Ammonium chloride)

-

This compound (Low, Mid, High doses)

-

-

Dosing: Administer the test substance or controls orally (p.o.) once daily for a predetermined period (e.g., 7 days).

-

Phenol Red Injection: On the final day of treatment, 60 minutes after the last dose, inject phenol red solution intraperitoneally (i.p.).

-

Euthanasia and Sample Collection: 30 minutes after the phenol red injection, euthanize the mice.

-

Tracheal Lavage: Dissect the trachea and wash it with a fixed volume of saline.

-

Analysis: Centrifuge the tracheal lavage fluid. Add NaOH to the supernatant to stabilize the color of the phenol red. Measure the absorbance of the solution using a spectrophotometer at 546 nm.

-

Data Interpretation: An increase in the amount of phenol red in the tracheal lavage fluid compared to the vehicle control group indicates enhanced tracheal secretion and thus, expectorant activity.

General Protocol for a 28-Day Oral Toxicity Study in Rats

This protocol outlines a general procedure for assessing the sub-acute toxicity of a substance when administered orally.

Materials:

-

This compound

-

Vehicle (e.g., distilled water)

-

Sprague-Dawley rats (equal numbers of males and females)

Procedure:

-

Animal Acclimation: Acclimate rats for at least one week.

-

Grouping: Randomly assign rats to groups (n=10 per sex per group):

-

Vehicle Control

-

Low Dose

-

Mid Dose

-

High Dose

-

-

Dosing: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.

-

Observations:

-

Daily: Record clinical signs of toxicity, morbidity, and mortality.

-

Weekly: Record body weight and food consumption.

-

-

Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.

-

Necropsy and Histopathology:

-

Perform a thorough gross necropsy on all animals.

-

Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

-

Preserve organs and tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

-

-

Data Analysis: Analyze data for statistically significant differences between the treated and control groups. The highest dose level that does not produce any significant adverse effects is determined as the NOAEL.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of detailed information in the scientific literature regarding the specific signaling pathways modulated by this compound. Its mechanism of action is generally described as a direct or indirect stimulation of the secretory glands in the respiratory tract, leading to an increase in the volume and a decrease in the viscosity of bronchial secretions.

Mandatory Visualizations

Caption: Workflow for evaluating expectorant activity.

Caption: Workflow for a 28-day oral toxicity study.

References

Application Notes and Protocols: Preparation of Potassium Guaiacolsulfonate Hemihydrate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction